3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS No.: 1352394-37-6
Cat. No.: VC8232040
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352394-37-6 |
|---|---|
| Molecular Formula | C8H5FN2O2 |
| Molecular Weight | 180.14 g/mol |
| IUPAC Name | 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H5FN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | AXAAJMOZXCKWEM-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C(=CN2)F)C(=O)O |
| Canonical SMILES | C1=CC(=NC2=C1C(=CN2)F)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, reflects its bicyclic architecture: a pyrrole ring fused to a pyridine ring, with a fluorine atom at position 3 and a carboxylic acid group at position 6 . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| CAS Number | 1352394-37-6 | |
| SMILES Notation | O=C(O)C1=CC=C2C(F)=CNC2=N1 | |
| Purity | ≥97% |
The planar structure of the pyrrolopyridine core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing fluorine atom enhances metabolic stability. The carboxylic acid group provides a handle for derivatization, enabling conjugation with pharmacophores or solubility-enhancing moieties.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related analogs, such as 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, reveal characteristic peaks:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.90 (d, 1H, pyrrole-H), 6.75 (d, 1H, pyrrole-H) .
-
MS (ESI+): m/z 181.04 [M+H]⁺, consistent with the molecular weight.
While specific spectral data for the 6-carboxylic acid isomer remain unpublished, its structural similarity to characterized derivatives suggests comparable spectroscopic profiles.
Synthesis and Manufacturing Considerations
General Synthetic Strategies
Pyrrolopyridine derivatives are typically synthesized via cyclization reactions. For example, a patent by CN110041328A discloses a two-step method for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid :
-
Acylation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine reacts with trichloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine.
-
Hydrolysis: The trichloroacetyl intermediate undergoes alkaline hydrolysis (NaOH, H₂O/THF) at 0–30°C to afford the carboxylic acid .
Adapting this approach to the 6-carboxylic acid isomer would require strategic substitution during cyclization. Computational modeling suggests that electrophilic aromatic substitution at position 6 is sterically hindered compared to position 3, necessitating optimized reaction conditions.
Industrial-Scale Production
Commercial suppliers like AChemBlock and VulcanChem offer the compound at 97% purity, indicating established kilogram-scale synthesis protocols . Critical quality control measures include:
-
HPLC analysis to verify purity.
-
Residual solvent testing (e.g., THF, DMF).
-
Counterion analysis for salt forms (e.g., sodium, potassium).
Applications in Pharmaceutical Research
Kinase Inhibition and Cancer Therapeutics
Pyrrolopyridine derivatives exhibit potent inhibitory activity against FGFR1–3, with IC₅₀ values in the nanomolar range. The fluorine atom at position 3 enhances binding affinity to the ATP-binding pocket of FGFRs through hydrophobic interactions, while the carboxylic acid group at position 6 coordinates with conserved lysine residues (e.g., Lys514 in FGFR1). Preclinical studies on analogs demonstrate:
-
Anti-proliferative effects in FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer).
-
Tumor growth inhibition in xenograft models at doses of 10–50 mg/kg.
Antibacterial and Antiviral Activity
Fluorinated pyrrolopyridines have shown promise against drug-resistant pathogens. For instance:
-
Mycobacterium tuberculosis: Minimal inhibitory concentration (MIC) of 2 µg/mL for analogs with electron-withdrawing substituents.
-
SARS-CoV-2: Computational docking studies predict interaction with the viral main protease (Mpro), though experimental validation is pending.
Comparative Analysis with Related Compounds
| Compound Name | Substituents | Bioactivity Highlights |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Br at C5, COOH at C3 | FGFR1 IC₅₀ = 8 nM |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | CF₃ at C5, COOH at C3 | Improved metabolic stability |
| 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | F at C3, COOH at C6 | Predicted FGFR selectivity |
The 6-carboxylic acid isomer’s unique substitution pattern may confer distinct pharmacokinetic profiles, such as enhanced aqueous solubility compared to 3-carboxylic acid analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume